5-(4-Fluorophenoxy)-2-methoxypyridine
Description
5-(4-Fluorophenoxy)-2-methoxypyridine is a pyridine derivative characterized by a methoxy group at the 2-position and a 4-fluorophenoxy substituent at the 5-position of the pyridine ring. The fluorophenoxy group likely enhances lipophilicity and metabolic stability, while the methoxy group may influence electronic properties and hydrogen bonding capacity .
Properties
Molecular Formula |
C12H10FNO2 |
|---|---|
Molecular Weight |
219.21 g/mol |
IUPAC Name |
5-(4-fluorophenoxy)-2-methoxypyridine |
InChI |
InChI=1S/C12H10FNO2/c1-15-12-7-6-11(8-14-12)16-10-4-2-9(13)3-5-10/h2-8H,1H3 |
InChI Key |
YOGUFEHWJJEPLF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)OC2=CC=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogues and their distinguishing features are summarized below:
Physicochemical Properties
- Lipophilicity: Fluorinated phenoxy groups (e.g., 4-fluorophenoxy in the target compound) increase logP values, enhancing membrane permeability compared to non-fluorinated analogues .
- Solubility : Hydroxyl-containing analogues (e.g., 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine ) exhibit higher aqueous solubility due to hydrogen bonding.
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